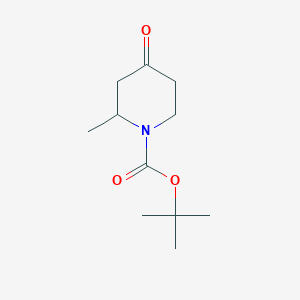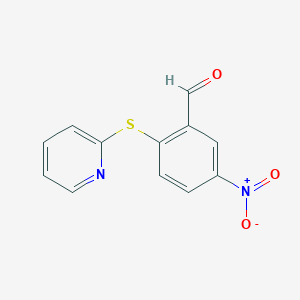
Ac-ESMD-CHO
Overview
Description
Dexpramipexole dihydrochloride is a synthetic amino-benzothiazole compound that has garnered significant interest in the medical and scientific communities. Initially developed as a treatment for amyotrophic lateral sclerosis (ALS), it has shown potential in reducing blood and tissue eosinophils, making it a promising candidate for treating eosinophilic asthma and other eosinophil-associated diseases .
Mechanism of Action
Target of Action
Ac-ESMD-CHO primarily targets caspase-3 and caspase-7 , which are crucial enzymes involved in the execution phase of cell apoptosis . These enzymes play a significant role in the proteolytic cleavage of cellular proteins, leading to programmed cell death.
Mode of Action
This compound functions as an inhibitor of caspase-3 and caspase-7 . It specifically obstructs the proteolytic cleavage of the caspase-3 precursor peptide (CPP32) at the Glu-Ser-Met-Asp (ESMD) site . This inhibition blocks the formation of the p17 caspase-3 active subunit , thereby preventing the progression of apoptosis.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of the proteolytic cleavage of the caspase-3 precursor peptide . On a cellular level, this results in the prevention of apoptosis, as the formation of the active caspase-3 subunit, which is necessary for the execution phase of apoptosis, is blocked .
Biochemical Analysis
Biochemical Properties
Ac-ESMD-CHO interacts with the enzyme caspase-3, a crucial player in the process of apoptosis or programmed cell death . It inhibits the proteolytic cleavage of the 32 kDa caspase-3 precursor peptide (CPP32) at the Glu-Ser-Met-Asp (ESMD) site, blocking the formation of the p17 caspase-3 active subunit . This interaction is critical in regulating the maturation of caspase-3 and subsequently, the process of apoptosis.
Cellular Effects
The effects of this compound on cellular processes are primarily linked to its role in inhibiting caspase-3 maturation . By blocking the formation of the active subunit of caspase-3, this compound can influence cell function, particularly in relation to apoptosis. This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the caspase-3 enzyme . It inhibits the proteolytic cleavage of the caspase-3 precursor peptide at the ESMD site, preventing the formation of the active subunit of caspase-3 . This can lead to changes in gene expression and enzyme activation or inhibition, affecting the overall process of apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dexpramipexole dihydrochloride is synthesized through a chemoenzymatic method. The process involves the preparation of ®-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide, a key synthon. This compound is obtained in high enantiomeric excess through irreversible transesterifications catalyzed by Candida antarctica lipase type A .
Industrial Production Methods
The industrial production of dexpramipexole dihydrochloride involves optimizing reaction conditions to achieve high yields and purity. The process typically includes multiple steps of purification and crystallization to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Dexpramipexole dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the reactions involving dexpramipexole dihydrochloride include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of dexpramipexole, which are studied for their potential therapeutic applications. These derivatives often exhibit enhanced efficacy and reduced side effects compared to the parent compound .
Scientific Research Applications
Dexpramipexole dihydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pramipexole: A dopamine agonist used to treat Parkinson’s disease and restless legs syndrome.
Benzo[d]thiazole derivatives: A class of compounds with various pharmacological activities, including anti-inflammatory and anticancer properties.
Uniqueness
Dexpramipexole dihydrochloride is unique due to its targeted action on eosinophils, which sets it apart from other benzo[d]thiazole derivatives. Its potential as a treatment for eosinophil-associated diseases highlights its significance in medical research and therapy .
Properties
IUPAC Name |
(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O10S/c1-10(26)20-12(3-4-15(27)28)18(32)23-14(9-25)19(33)22-13(5-6-34-2)17(31)21-11(8-24)7-16(29)30/h8,11-14,25H,3-7,9H2,1-2H3,(H,20,26)(H,21,31)(H,22,33)(H,23,32)(H,27,28)(H,29,30)/t11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTYMGFOGZRIHG-XUXIUFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




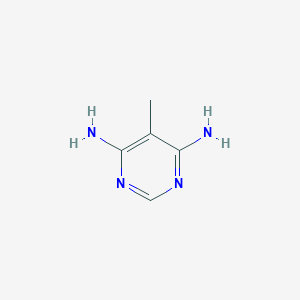

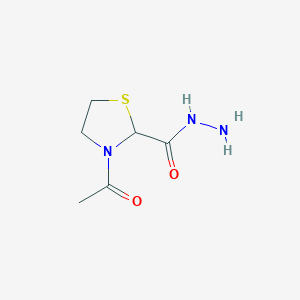
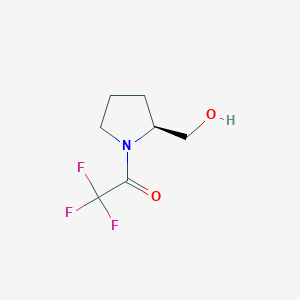

![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B65899.png)
![(Z)-3-amino-1-[(2S)-1-methylpyrrolidin-2-yl]but-2-en-1-one](/img/structure/B65906.png)
![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)

![Sulfosuccinimidyl N-[N'-(D-biotinyl)-6-aminohexanoyl]-6'-aminohexanoate](/img/structure/B65913.png)
